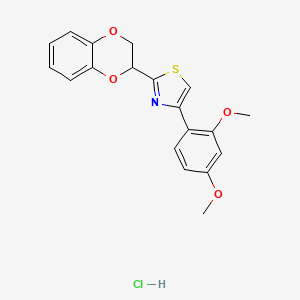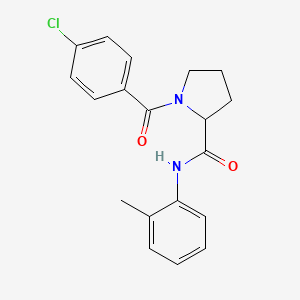
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic compound that belongs to the family of isoxazole derivatives. It is commonly referred to as isoxadifen-ethyl and is widely used in scientific research for its unique properties and applications.
作用机制
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves its ability to bind to estrogen receptors and block their activity. This leads to a decrease in the expression of estrogen-responsive genes and a reduction in the effects of estrogen on the body. This mechanism is similar to that of other antiestrogenic compounds such as tamoxifen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide are largely related to its antiestrogenic activity. It has been shown to reduce the growth of estrogen-responsive breast cancer cells and to prevent bone loss in animal models of osteoporosis. It has also been shown to have anti-inflammatory effects and to improve cardiovascular health in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in lab experiments is its specificity for estrogen receptors. This allows researchers to investigate the effects of estrogen on various physiological processes without the confounding effects of other compounds. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is its potential use as a therapeutic agent for breast cancer and osteoporosis. Another area of interest is its effects on the immune system and its potential use in autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic compound that has been extensively used in scientific research for its unique properties and applications. Its antiestrogenic activity makes it a useful tool for studying the role of estrogen in various physiological processes. While there are limitations to its use, the potential applications of this compound are vast, and further research is needed to fully understand its potential.
合成方法
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves the reaction of 2-chloro-5-methylphenol with ethyl 3-amino-4,5-dihydroisoxazole-5-carboxylate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method has been optimized for high yield and purity.
科学研究应用
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively used in scientific research for its unique properties. It has been shown to have antiestrogenic activity, which makes it a useful tool for studying the role of estrogen in various physiological processes. It has also been used to investigate the effects of estrogen on the immune system, bone metabolism, and cardiovascular health.
属性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-4-5-11(15)12(6-8)19-10(3)14(18)16-13-7-9(2)20-17-13/h4-7,10H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXVZJUGDQERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide](/img/structure/B6118776.png)

![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)

![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)

